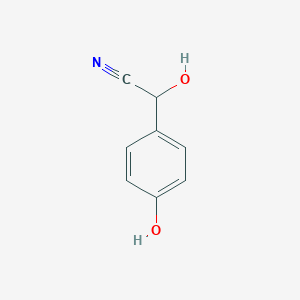

4-ヒドロキシマンデルニトリル

概要

説明

Synthesis Analysis

The synthesis of enantiopure cyanohydrins, such as 4-Hydroxymandelonitrile, can be efficiently catalyzed by hydroxynitrile lyases. These enzymes are employed in the synthesis of key synthons for a variety of important chemicals. Notably, hydroxynitrile lyases partially purified from Prunus dulcis seeds have shown promising potential in the synthesis of (R)-mandelonitrile and related compounds, demonstrating high yield and enantiopurity (Yıldırım, Tükel, & Alagöz, 2014). Furthermore, microbial cell factories, such as engineered Escherichia coli, have been utilized for the production of 4-Hydroxymandelic acid, indicating a biotechnological approach to synthesizing related compounds (Fei-Fei, Zhao, Li, Qiao, & Zhao, 2016).

Molecular Structure Analysis

The molecular structure of 4-Hydroxymandelonitrile and its derivatives has been extensively studied, revealing insights into the enzymatic mechanisms involved in their synthesis. Studies on hydroxynitrile lyases, such as those from wild apricot (Prunus armeniaca), highlight the enzyme's role in the synthesis of enantiopure mandelonitrile with high selectivity and efficiency, emphasizing the significance of molecular structure in enzymatic catalysis (Asif & Bhalla, 2017).

Chemical Reactions and Properties

Hydroxynitrile lyases catalyze the decomposition of cyanohydrins, including 4-Hydroxymandelonitrile, into carbonyl compounds and hydrogen cyanide. This reaction underlines the versatility of these enzymes in both the synthesis and breakdown of cyanohydrins, demonstrating their potential in industrial applications for the production of enantiopure compounds (Hajnal et al., 2013).

Physical Properties Analysis

The physical properties of 4-Hydroxymandelonitrile derivatives have been explored to understand their stability and reactivity. The study of hydroxynitrile lyases from cyanogenic millipedes, for example, revealed enzymes with high specific activity and stability, offering insights into the physical properties that contribute to their catalytic efficiency (Yamaguchi et al., 2018).

Chemical Properties Analysis

Research on hydroxynitrile lyases and related enzymes has elucidated the chemical properties essential for the synthesis of 4-Hydroxymandelonitrile and its derivatives. The biochemical and structural characterization of these enzymes highlights their role in facilitating the cleavage and synthesis of cyanohydrins, reflecting the complex chemical properties underlying these reactions (Hussain et al., 2012).

科学的研究の応用

水性有機二相撹拌槽バッチ反応器における合成

4-ヒドロキシベンズアルデヒドから®−4-ヒドロキシマンデルニトリルへの変換は、アーモンド属の植物(Prunus amygdalus)のヒドロキシニトリルリアーゼを触媒として、水性緩衝液(pH 5.5)とメチルtert-ブチルエーテルの二相系で行われました . このプロセスは、フルスケール生産プロセスの迅速かつ効率的な開発のために最適化されました . 合成は実験的に実施され、結果は変換率とエナンチオマー過剰率に関してシミュレーションと一致しました .

α-グルコシダーゼに対する阻害効果

4-ヒドロキシマンデルニトリルは、α-グルコシダーゼに対して比較的良好な阻害効果を示すことがわかりました . これは、それが血糖降下機能を果たす可能性を示唆しています .

Polygonatum cyrtonemaにおける蓄積

研究によると、4-ヒドロキシマンデルニトリルは、Polygonatum cyrtonemaの主要な有効成分の形成と蓄積に寄与する可能性があります . この植物は、多糖類、ステロイドサポニン、フラボノイドが豊富な、薬用および食用ハーブです<a aria-label="2: Research has shown that 4-Hydroxymandelonitrile may contribute to the formation and accumulation of the main active ingredients in Polygonatum cyrtonema2" data-citationid="3fea0c1e-6432-69b0-fecd-5519c37e70ba-26" h="ID=

作用機序

Target of Action

The primary target of 4-Hydroxymandelonitrile is the Lactase-like protein in humans .

Mode of Action

It is known to interact with its target protein, potentially leading to changes in the protein’s function

Biochemical Pathways

4-Hydroxymandelonitrile is a cyanohydrin that is obtained by the formal addition of hydrogen cyanide to the aldehyde group of 4-hydroxybenzaldehyde . It is involved in the cyanoamino acid metabolism

Result of Action

It has been found to have a relatively good inhibitory effect on α-glucosidase, indicating that it may play a role in hypoglycemic functions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-hydroxy-2-(4-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOOPXDSCKBLFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20926975 | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13093-65-7, 6851-36-1 | |

| Record name | α,4-Dihydroxybenzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxymandelonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroxy(4-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20926975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-4-Hydroxymandelonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

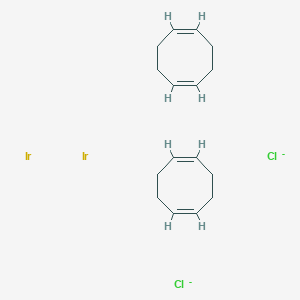

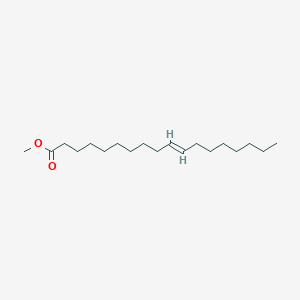

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

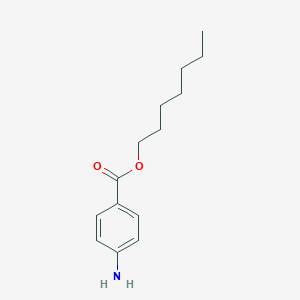

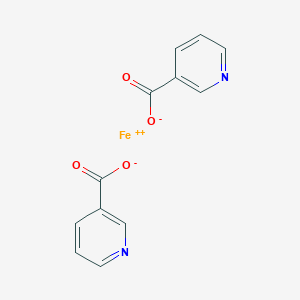

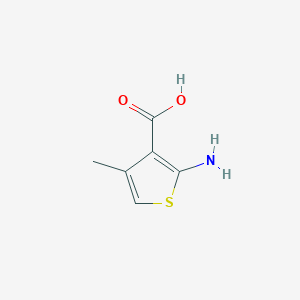

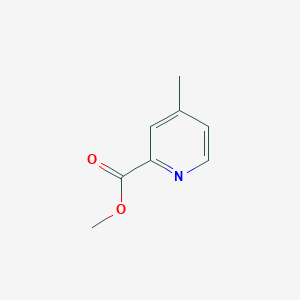

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 4-Hydroxymandelonitrile in plants?

A1: 4-Hydroxymandelonitrile is a cyanogenic glucoside found in certain plants like Suckleya suckleyana and Girgensohnia oppositiflora []. These compounds serve as a defense mechanism against herbivores. Upon tissue damage, they are hydrolyzed to release hydrogen cyanide (HCN), a toxic compound, deterring herbivores from consuming the plant.

Q2: How is 4-Hydroxymandelonitrile synthesized in a laboratory setting?

A2: (R)-4-Hydroxymandelonitrile can be synthesized using an enzymatic reaction catalyzed by hydroxynitrile lyase (HNL) []. This reaction involves the conversion of 4-hydroxybenzaldehyde to (R)-4-Hydroxymandelonitrile in a biphasic system of aqueous buffer and methyl tert-butyl ether. Research has focused on optimizing this process for large-scale production [].

Q3: How does the structure of 4-Hydroxymandelonitrile influence its interaction with hydroxynitrile lyase enzymes?

A3: Research focusing on the hydroxynitrile lyase from Manihot esculenta (MeHNL) provides insights into the structural determinants of substrate specificity []. A specific tryptophan residue (W128) in MeHNL plays a crucial role in substrate binding. Mutating this residue to alanine (MeHNL-W128A) significantly impacts the enzyme's affinity for 4-Hydroxymandelonitrile. The mutation enlarges the active site entrance, allowing for better accommodation of bulkier substrates like 4-Hydroxymandelonitrile, leading to a substantial increase in activity towards this substrate [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)